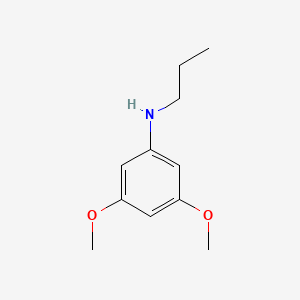
(3,5-Dimethoxyphenyl)propylamine
Vue d'ensemble
Description
(3,5-Dimethoxyphenyl)propylamine, also known as 3,5-dimethoxyphenylpropylamine, is an organic compound that is used in many scientific research applications. It is a derivative of phenethylamine and has a molecular formula of C10H15NO2. This compound is used in a variety of fields, such as pharmacology, biochemistry, and physiology.
Applications De Recherche Scientifique
3,5-Dimethoxyphenylpropylamine is used in a variety of scientific research applications. It is used in the synthesis of novel compounds, such as (3,5-Dimethoxyphenyl)propylaminey-4-hydroxybenzyl alcohol, which has been used in the synthesis of drugs for the treatment of depression and anxiety. It is also used in the synthesis of compounds for the treatment of Parkinson's disease and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of (3,5-Dimethoxyphenyl)propylamineyphenylpropylamine is not well understood. However, it is believed to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior. It is also believed to act as an agonist of the dopamine D2 receptor, which is involved in the regulation of motor activity and reward pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3,5-Dimethoxyphenyl)propylamineyphenylpropylamine are not well understood. However, it is believed to have an effect on the levels of serotonin and dopamine in the brain. It is also believed to have an effect on the release of hormones, such as cortisol, which is involved in the regulation of stress and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (3,5-Dimethoxyphenyl)propylamineyphenylpropylamine in lab experiments is that it is relatively easy to synthesize and is readily available. Additionally, it is relatively stable and has a low toxicity. However, it is not very soluble in water and can be difficult to work with in some experiments.
Orientations Futures
There are a number of potential future directions for research involving (3,5-Dimethoxyphenyl)propylamineyphenylpropylamine. These include further investigation into its mechanism of action and its biochemical and physiological effects. Additionally, further research can be done into its potential applications in the treatment of various diseases and disorders, as well as its potential use in drug development. Other potential future directions include exploring the potential of this compound as a drug delivery system and its potential use in the synthesis of novel compounds.
Propriétés
IUPAC Name |
3,5-dimethoxy-N-propylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-4-5-12-9-6-10(13-2)8-11(7-9)14-3/h6-8,12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKIAJWNUKUWMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




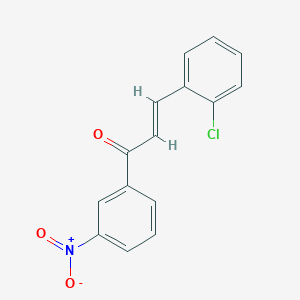
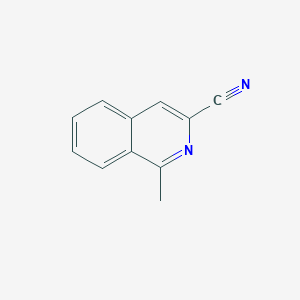


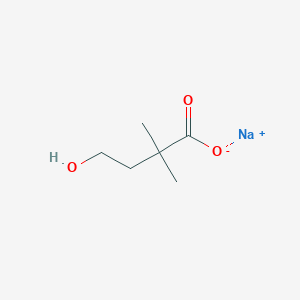
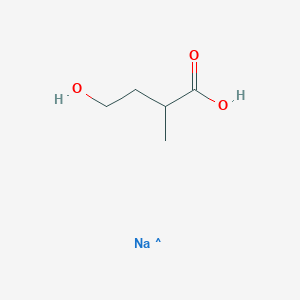
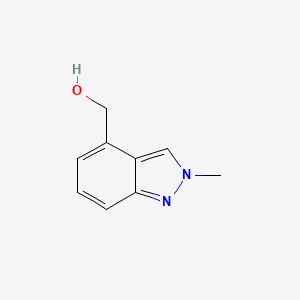
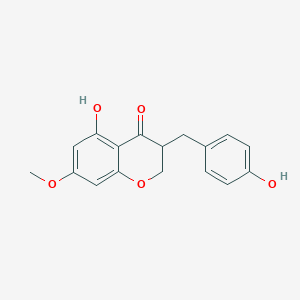

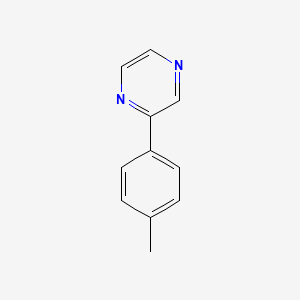
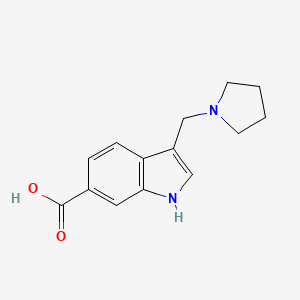

![N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B3080061.png)